2-丙醇铝; 镱(3+)

描述

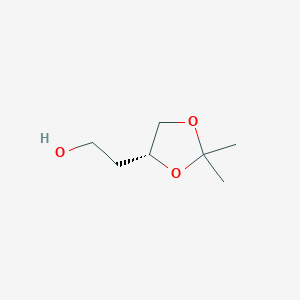

Propan-2-olate;ytterbium(3+), also known as Ytterbium(III) Isopropoxide, is a type of rare earth metal that has been the subject of numerous scientific studies. It has the molecular formula of C9H21O3Yb and a molecular weight of 350.31 g/mol . The compound is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered .

Molecular Structure Analysis

The molecular structure of Propan-2-olate;ytterbium(3+) is represented by the SMILES notation: CC©[O-].CC©[O-].CC©[O-].[Yb+3] and the InChI notation: 1S/3C3H7O.Yb/c31-3(2)4;/h33H,1-2H3;/q3*-1;+3 .Physical And Chemical Properties Analysis

Propan-2-olate;ytterbium(3+) is a type of rare earth metal. It is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered . The compound has a molecular weight of 350.31 g/mol .科学研究应用

材料科学与工程

在材料科学领域,2-丙醇铝; 镱(3+)被用来制造具有特定性能的先进材料。 它作为合成镱掺杂材料的前体,由于其优异的发光性能,在高性能激光器和光纤的开发中至关重要 .

生物医学成像

镱(III) 络合物的发光特性使其适合用作活细胞成像中的近红外荧光团。 这些络合物可用于实时跟踪和成像生物过程,为细胞功能提供宝贵的见解,并有助于疾病的诊断 .

制药

2-丙醇铝; 镱(3+) 在制药行业中作为各种药物合成中的试剂得到应用。 它在布洛芬等药物中间体制备中的作用突出了其在广泛使用的药物生产中的重要性 .

高能固体激光器

从 2-丙醇铝; 镱(3+) 衍生的镱掺杂材料是二极管泵浦高能固体激光器的关键组件。 这些激光器在从工业制造到医疗程序的各个领域都有应用,在这些领域需要精确而强大的激光束 .

纳米技术

在纳米技术中,该化合物用于制造镱基纳米粒子。 这些纳米粒子在电子学、光子学以及作为磁共振成像 (MRI) 中的造影剂方面具有潜在的应用,从而提高了成像质量 .

化学气相沉积 (CVD)

2-丙醇铝; 镱(3+) 用于化学气相沉积工艺中,以创建镱氧化物的薄膜。 这些薄膜在各种电子设备中半导体和保护涂层的生产中至关重要 .

可再生能源

该化合物在可再生能源技术材料合成中的作用是一个新兴领域。 例如,镱掺杂陶瓷可用于太阳能电池,以提高效率和性能 .

作用机制

Target of Action

Propan-2-olate;ytterbium(3+) is a complex compound that involves the interaction of ytterbium(III) with propan-2-olate Similar compounds like titanium(iv) isopropoxide interact with propan-2-olate anions .

Mode of Action

It is known that similar compounds function through coordination chemistry, where the metal ion (in this case, ytterbium(iii)) interacts with the propan-2-olate anions . This interaction could potentially lead to various chemical reactions, depending on the specific conditions and presence of other reactants .

Biochemical Pathways

Related compounds like propan-2-ol have been shown to interact with various biochemical pathways, such as increasing biofilm formation in certain bacteria . It’s also used in transfer hydrogenation of N-heteroarenes .

Pharmacokinetics

The solubility of the compound in inert gas is noted, which could potentially impact its bioavailability .

Result of Action

Related compounds have been shown to have various effects, such as the formation of alkoxides and alkoxide-terminated sulfides .

Action Environment

The action of Propan-2-olate;ytterbium(3+) can be influenced by various environmental factors. For instance, the compound’s solubility in inert gas suggests that the presence and type of gas could impact its action, efficacy, and stability .

生化分析

Biochemical Properties

It is known that Propan-2-olate;ytterbium(3+) is soluble and should be kept in an inert gas

Cellular Effects

It is known that Ytterbium(III) complexes have been used as near-infrared fluorophores for living cell imaging

Molecular Mechanism

A study on a related compound, propan-2-ol, suggests that it undergoes an outer sphere hydrogenation mechanism and hydride transfer from propan-2-olate to the Mn center with regeneration of the catalyst as the rate-determining step

属性

| { "Design of the Synthesis Pathway": "The synthesis of Propan-2-olate;ytterbium(3+) can be achieved through a simple reaction between propan-2-ol and ytterbium(III) chloride.", "Starting Materials": [ "Propan-2-ol", "Ytterbium(III) chloride" ], "Reaction": [ "Add ytterbium(III) chloride to propan-2-ol in a 1:1 molar ratio.", "Stir the mixture at room temperature for several hours.", "Filter the resulting solution to remove any unreacted solids.", "Evaporate the solvent under reduced pressure to obtain Propan-2-olate;ytterbium(3+) as a white solid." ] } | |

| 6742-69-4 | |

分子式 |

C9H24O3Yb |

分子量 |

353.33 g/mol |

IUPAC 名称 |

propan-2-ol;ytterbium |

InChI |

InChI=1S/3C3H8O.Yb/c3*1-3(2)4;/h3*3-4H,1-2H3; |

InChI 键 |

IVGMSSQGEVYWID-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Yb+3] |

规范 SMILES |

CC(C)O.CC(C)O.CC(C)O.[Yb] |

Pictograms |

Flammable; Corrosive |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)